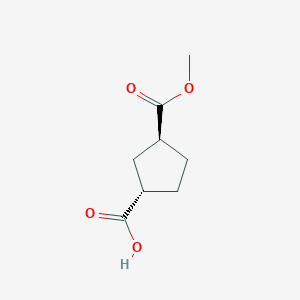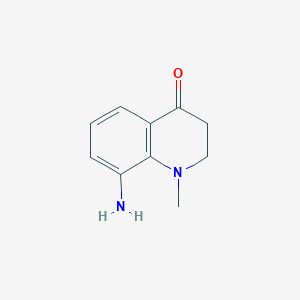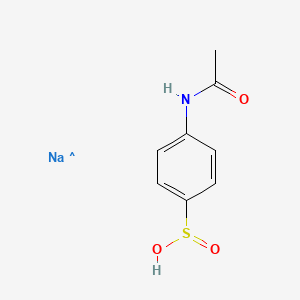
(1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative with two carboxylic acid groups, one of which is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by esterification and carboxylation reactions. One common method includes the use of cyclopentane derivatives, which undergo selective functionalization to introduce the carboxylic acid and ester groups. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce the carboxylic acid groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which (1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,3-dicarboxylic acid: Similar structure but lacks the methoxycarbonyl group.
Cyclopentane-1,2-dicarboxylic acid: Different positioning of carboxylic acid groups.
Cyclopentane-1-carboxylic acid: Contains only one carboxylic acid group.
Uniqueness
(1S,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the cyclopentane ring. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1S,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
FVUHGTQDOMGZOT-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](C1)C(=O)O |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)













